2-Cyano-4-methoxybenzaldehyde

CAS No.: 21962-47-0

Cat. No.: VC3045221

Molecular Formula: C9H7NO2

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21962-47-0 |

|---|---|

| Molecular Formula | C9H7NO2 |

| Molecular Weight | 161.16 g/mol |

| IUPAC Name | 2-formyl-5-methoxybenzonitrile |

| Standard InChI | InChI=1S/C9H7NO2/c1-12-9-3-2-7(6-11)8(4-9)5-10/h2-4,6H,1H3 |

| Standard InChI Key | KEDMRUNNPUDXOQ-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)C=O)C#N |

| Canonical SMILES | COC1=CC(=C(C=C1)C=O)C#N |

Introduction

Chemical Structure and Properties

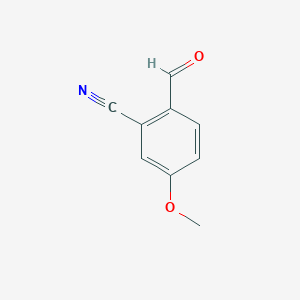

2-Cyano-4-methoxybenzaldehyde is characterized by the presence of three key functional groups on a benzene ring: a cyano group (-CN) at position 2, a methoxy group (-OCH₃) at position 4, and an aldehyde group (-CHO). This combination of electron-withdrawing and electron-donating groups creates a compound with unique chemical reactivity.

Structural Features

The compound exhibits several important structural features:

-

A benzene ring core structure

-

A cyano group (-CN) at the ortho position (position 2)

-

A methoxy group (-OCH₃) at the para position (position 4)

-

An aldehyde group (-CHO) that completes the benzaldehyde backbone

The presence of these functional groups creates an electronic environment where the electron-withdrawing cyano group influences the reactivity of the aldehyde moiety, while the electron-donating methoxy group affects the electronic distribution throughout the aromatic system.

Predicted Physical Properties

Based on structural similarities to compounds like 4-methoxybenzaldehyde and cyano-substituted aromatic compounds, we can predict certain physical properties for 2-Cyano-4-methoxybenzaldehyde:

| Property | Predicted Value | Basis for Prediction |

|---|---|---|

| Physical State at Room Temperature | Solid | Similar to related benzaldehyde derivatives |

| Color | White to pale yellow | Typical for aromatic aldehydes |

| Molecular Weight | Approximately 175.18 g/mol | Calculated from molecular formula C₉H₇NO₂ |

| Solubility | Soluble in organic solvents (dichloromethane, ethanol, etc.) | Based on functional group properties |

| Melting Point | Likely between 70-120°C | Comparable to related benzaldehyde derivatives |

Chemical Reactivity and Reactions

The presence of multiple functional groups in 2-Cyano-4-methoxybenzaldehyde suggests diverse chemical reactivity patterns.

Aldehyde Group Reactivity

The aldehyde functionality would be expected to participate in:

-

Nucleophilic addition reactions

-

Wittig reactions to form alkenes

-

Reduction to form alcohols

-

Oxidation to form carboxylic acids

-

Condensation reactions (aldol, Knoevenagel, etc.)

Cyano Group Transformations

The cyano group could undergo:

-

Hydrolysis to form carboxylic acids

-

Reduction to form amines

-

Reaction with nucleophiles to form imidates and amidines

-

Cycloaddition reactions as a dipolarophile

Methoxy Group Reactions

The methoxy group might participate in:

Comparison with Related Compounds

Understanding the properties of 2-Cyano-4-methoxybenzaldehyde can be enhanced by comparing it with structurally related compounds.

Comparison with 4-Methoxybenzaldehyde

4-Methoxybenzaldehyde (also known as p-anisaldehyde) lacks the cyano group present in 2-Cyano-4-methoxybenzaldehyde:

| Property | 4-Methoxybenzaldehyde | 2-Cyano-4-methoxybenzaldehyde (Predicted) |

|---|---|---|

| Reactivity of Aldehyde Group | Higher | Lower due to electron-withdrawing effect of cyano group |

| Electronic Distribution | Electron-rich aromatic ring | Less electron-rich due to cyano group |

| Melting Point | Liquid at room temperature | Likely solid at room temperature |

| Applications | Flavors, fragrances, synthesis | Primarily synthetic applications |

Comparison with 2-Hydroxy-4-methoxybenzaldehyde

2-Hydroxy-4-methoxybenzaldehyde, which appears in the search results , differs from 2-Cyano-4-methoxybenzaldehyde by having a hydroxyl group instead of a cyano group:

| Feature | 2-Hydroxy-4-methoxybenzaldehyde | 2-Cyano-4-methoxybenzaldehyde |

|---|---|---|

| Hydrogen Bonding | Intramolecular hydrogen bonding possible | No intramolecular hydrogen bonding |

| Acidity | Moderately acidic phenol group | Non-acidic |

| Reactivity | Can form esters via the hydroxyl group | Forms nitrile derivatives via the cyano group |

| Natural Occurrence | Found naturally in some plants | Likely synthetic only |

Relationship to Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate

The search results provide information on ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate, which shares some structural features with 2-Cyano-4-methoxybenzaldehyde:

| Aspect | Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate | 2-Cyano-4-methoxybenzaldehyde |

|---|---|---|

| Cyano Group | Present at a non-aromatic carbon | Present directly on the aromatic ring |

| Methoxy Group | On a phenyl ring | Directly on the benzaldehyde core |

| Carbonyl Functionality | Ketone and ester groups | Aldehyde group |

| Structure | Extended aliphatic chain with aromatic substituent | Compact aromatic structure |

| Molecular Weight | 261.27 g/mol | Approximately 175.18 g/mol |

Spectroscopic Properties

The spectroscopic characteristics of 2-Cyano-4-methoxybenzaldehyde would be valuable for identification and purity analysis.

Predicted NMR Spectroscopy Features

Based on the structural features, the following ¹H NMR signals would be expected:

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde (-CHO) | 9.8-10.2 | Singlet | 1H |

| Aromatic protons | 7.0-8.2 | Multiple patterns | 3H |

| Methoxy (-OCH₃) | 3.8-4.0 | Singlet | 3H |

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Aldehyde C=O stretch | 1680-1710 | Strong |

| Cyano C≡N stretch | 2200-2240 | Medium |

| Methoxy C-O stretch | 1050-1150 | Medium to strong |

| Aromatic C=C stretches | 1450-1600 | Multiple bands |

| Aldehyde C-H stretch | 2700-2850 | Weak (characteristic doublet) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume